

What is Leuprolide Acetate EP Impurity D?

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Compound of Interest

Compound Name: *Leuprolide Acetate EP Impurity D*

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An In-depth Technical Guide to **Leuprolide Acetate EP Impurity D**

Executive Summary

Leuprolide Acetate is a potent synthetic gonadotropin-releasing hormone (GnRH) analog used in the treatment of various hormone-responsive conditions. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for ensuring its safety and efficacy. **Leuprolide Acetate EP Impurity D** is a specified impurity in the European Pharmacopoeia (EP), identified as a process-related or degradation product. This guide provides a comprehensive overview of its chemical identity, formation pathways, analytical detection protocols, and regulatory limits, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Leuprolide Acetate EP Impurity D is a derivative of Leuprolide where the hydroxyl group of the serine residue at position 4 of the nonapeptide sequence is acetylated.[1][2]

- Chemical Name: 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-(O-acetyl)-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide[3]

- Synonyms: (Ser(Ac)⁴)-Leuprorelin, [Ser(Ac)]₄-Leuprolide, (O-ACETYL-L-SER)-LEUPROLIDE[1][3][4]
- Peptide Sequence: {Pyr}-His-Trp-{Ser(Ac)}-Tyr-{d-Leu}-Leu-Arg-Pro-{NH₂}[5]
- CAS Number: 1926163-25-8[3][4][6][7]

Physicochemical Properties

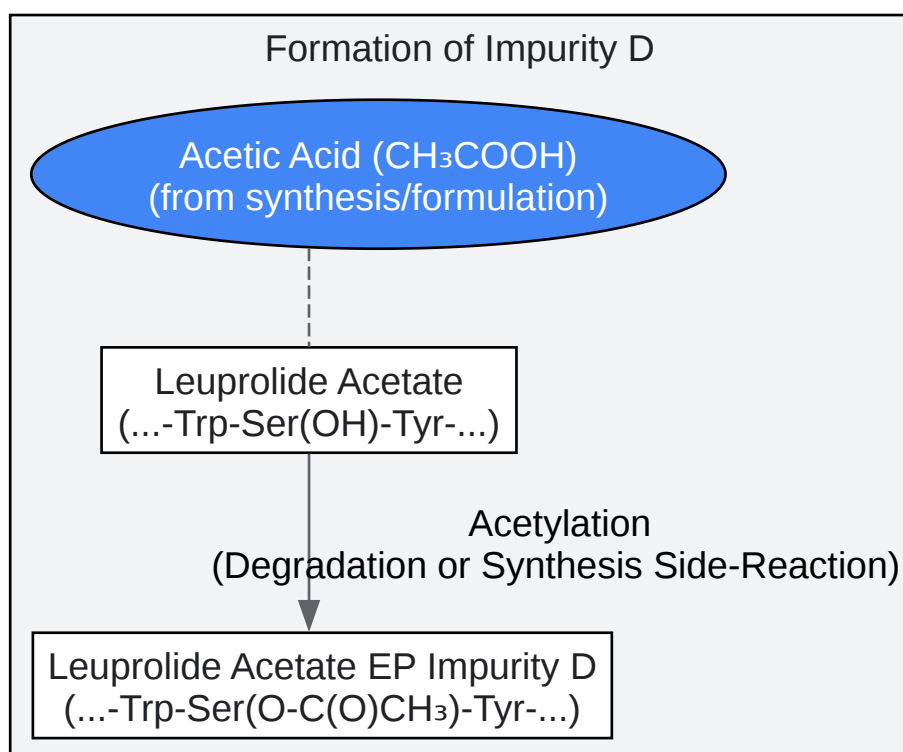
The fundamental properties of **Leuprolide Acetate EP Impurity D** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆₁ H ₈₆ N ₁₆ O ₁₃	[3][6][7]
Molecular Weight	1251.43 g/mol	[3][6][7]
Appearance	Typically a white to off-white solid	N/A
Purity (as standard)	≥90% by HPLC	[7]

Formation and Degradation Pathways

Impurity D can be formed either as a process-related impurity during the synthesis of Leuprolide Acetate or as a degradation product during storage. Acetylation is a recognized degradation pathway for Leuprolide, particularly in aqueous formulations.[8]

- **Synthesis-Related Formation:** During solid-phase or solution-phase peptide synthesis, incomplete removal of protecting groups or side reactions involving acetyl-donating reagents (such as acetic acid used in cleavage or purification steps) can lead to the acetylation of the serine hydroxyl group.[9][10]
- **Degradation Pathway:** Leuprolide Acetate is often formulated with acetic acid.[11] Over time, especially under conditions of elevated temperature or in aqueous solution, the serine residue can be acetylated by acetic acid present in the formulation, leading to the formation of Impurity D.[8][11]



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Figure 1: Formation pathway of **Leuprolide Acetate EP Impurity D**.

Analytical Methodologies

The standard method for the detection and quantification of **Leuprolide Acetate EP Impurity D** is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][9] This impurity is used as an analytical standard to calibrate and validate these methods.[4]

Experimental Protocol: HPLC Analysis

The following protocol is a representative example for the analysis of Leuprolide Acetate and its impurities.

- Instrumentation: A gradient HPLC system with a UV detector.
- Column: YMC-Pack ODS-A (150 mm x 4.6 mm, 3 μm particle size) or equivalent C18 column.[12]
- Mobile Phase:

- Mobile Phase A: Buffer (e.g., Triethylamine in water) and an organic mixture (Acetonitrile: n-Propanol) in a 60:40 ratio.[12]
- Mobile Phase B: Buffer and organic mixture in a 50:50 ratio.[12]
- A gradient elution is typically employed.
- Diluent: A mixture of Dimethyl sulfoxide (DMSO) and methanol in a 50:50 (v/v) ratio.[12]
- Detection: UV spectrophotometer at 220 nm.[12]
- Preparation of Solutions:
 - Standard Solution: Prepare a known concentration of the **Leuprolide Acetate EP Impurity D** reference standard in the diluent.
 - Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate drug substance or product in the diluent to a known concentration.[12]
- Analysis: Inject the standard and sample solutions into the HPLC system. Identify the Impurity D peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using the peak area response.

Forced Degradation Studies

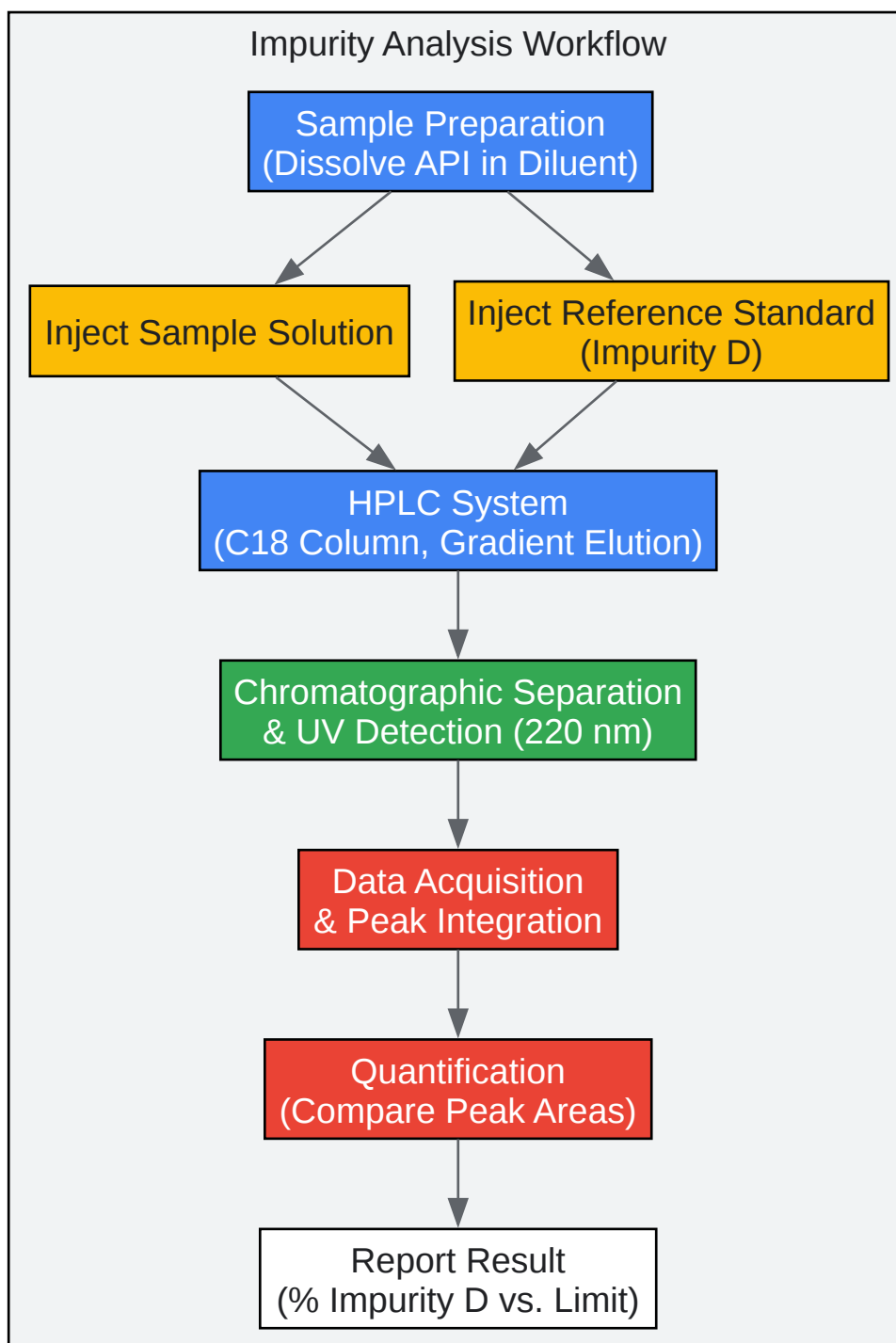
To ensure the analytical method is "stability-indicating," forced degradation studies are performed. The Leuprolide Acetate API is subjected to stress conditions such as acid, base, oxidation (peroxide), heat, and light to generate potential degradation products, including Impurity D.[12] The method must be able to resolve the main Leuprolide peak from all generated impurity peaks.

Regulatory Acceptance Criteria

Pharmacopoeias set limits for known and unknown impurities in pharmaceutical substances. For Leuprolide Acetate, the United States Pharmacopeia (USP) provides specific acceptance criteria for related compounds.

Impurity Name	Acceptance Criteria (NMT %)	Reference
Acetyl-leuprolide	1.0%	[13]
D-His-leuprolide	0.5%	[13]
L-Leu ⁶ -leuprolide	0.5%	[13]
D-Ser-leuprolide	0.5%	[13]
Any other impurity	0.5%	[13]
Total impurities	2.5%	[13]

NMT: Not More Than



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Figure 2: General experimental workflow for HPLC analysis of Impurity D.

Conclusion

Leuprolide Acetate EP Impurity D, or (Ser(Ac)⁴)-Leuprorelin, is a critical quality attribute that must be monitored and controlled in Leuprolide Acetate drug products. It is formed through the acetylation of the serine residue, a reaction that can occur during both synthesis and storage. Robust, stability-indicating HPLC methods are essential for its accurate quantification. Adherence to pharmacopoeial limits, such as the 1.0% limit for acetyl-leuprolide, is mandatory for ensuring the quality, safety, and efficacy of the final therapeutic product.

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